(2-Chloroethyl)sulfamoyl Chloride

CAS No.: 53627-11-5

Cat. No.: VC7822667

Molecular Formula: C2H5Cl2NO2S

Molecular Weight: 178.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53627-11-5 |

|---|---|

| Molecular Formula | C2H5Cl2NO2S |

| Molecular Weight | 178.04 g/mol |

| IUPAC Name | N-(2-chloroethyl)sulfamoyl chloride |

| Standard InChI | InChI=1S/C2H5Cl2NO2S/c3-1-2-5-8(4,6)7/h5H,1-2H2 |

| Standard InChI Key | YKEZOKIPIIBNDN-UHFFFAOYSA-N |

| SMILES | C(CCl)NS(=O)(=O)Cl |

| Canonical SMILES | C(CCl)NS(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Features

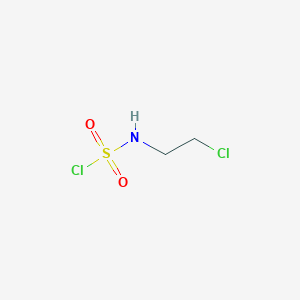

(2-Chloroethyl)sulfamoyl chloride, also known as N-(2-chloroethyl)sulfamoyl chloride, features a sulfamoyl group (-SO₂NH-) linked to a 2-chloroethyl moiety. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 53627-11-5 |

| IUPAC Name | N-(2-chloroethyl)sulfamoyl chloride |

| Molecular Formula | C₂H₅Cl₂NO₂S |

| Molecular Weight | 178.04 g/mol |

| SMILES | C(CCl)NS(=O)(=O)Cl |

| InChI Key | YKEZOKIPIIBNDN-UHFFFAOYSA-N |

The compound’s structure enables dual electrophilic reactivity at both the sulfonyl chloride (-SO₂Cl) and chloroethyl (-CH₂CH₂Cl) groups, facilitating its use in stepwise functionalization .

Synthesis and Optimization

Primary Synthetic Route

The most reported synthesis involves the reaction of 2-chloroethylamine hydrochloride with sulfuryl chloride (SO₂Cl₂) in acetonitrile at 80°C :

Reaction Conditions

-

Reactants: 2-Chloroethylamine hydrochloride (4.3 mmol), sulfuryl chloride (25.8 mmol)

-

Solvent: Acetonitrile (5.0 mL)

-

Temperature: 80°C, overnight

-

Yield: 86% (yellow oil)

Post-Synthesis Analysis

-

¹H NMR (300 MHz, DMSO-d₆): δ 11.0 (bs, 1H, NH), 3.83 (t, 2H, CH₂Cl), 3.36 (t, 2H, CH₂N) .

-

Purity: Commercial batches report 97–99% purity, with residual solvents monitored via GC-MS .

Alternative Approaches

Physicochemical Properties

Stability and Solubility

-

Solubility: Reacts vigorously with water, necessitating anhydrous handling. Miscible with polar aprotic solvents (e.g., DMSO, DMF) .

-

Storage: Recommended at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis .

Thermodynamic Data

| Parameter | Value |

|---|---|

| Density | 1.56 g/cm³ |

| Boiling Point | 203°C (decomposes) |

| Refractive Index | 1.4915 |

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s sulfamoyl chloride group reacts with amines to form sulfonamides, a common pharmacophore. Examples include:

-

Antitumor Agents: Analogous N-(2-chloroethyl)-N-nitrosocarbamoyl peptides exhibit selective cytotoxicity .

-

Antimicrobials: Derivatives of nitroimidazole-carboxamide show activity against anaerobic pathogens .

Materials Science

-

Polymer Modification: Sulfamoyl groups enhance polymer hydrophilicity, relevant for drug delivery systems .

-

Electrolyte Additives: Related sulfamoyl fluorides improve lithium-ion battery performance .

| GHS Code | Hazard Statement |

|---|---|

| H314 | Causes severe skin burns and eye damage |

| H335 | May cause respiratory irritation |

Protective Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, goggles, and fume hoods required.

-

First Aid: Immediate rinsing with water for skin/eye contact .

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| Chemlyte Solutions | 99% | 100 g–1 kg | $5.00/5 g |

| Amadis Chemical Co. | 97% | 10 mg–100 mg | Custom quote |

| Thermo Scientific | 98% | 10 g | $150–$200/10 g |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume